molecular formula C8H5BrN2S B6614331 2-(2-bromo-1,3-thiazol-5-yl)pyridine CAS No. 1215072-14-2

2-(2-bromo-1,3-thiazol-5-yl)pyridine

Cat. No. B6614331
CAS RN: 1215072-14-2
M. Wt: 241.11 g/mol
InChI Key: PRRAUEQSPKOJEG-UHFFFAOYSA-N
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Description

2-(2-bromo-1,3-thiazol-5-yl)pyridine, also known as 2-BTP, is an organic compound that is used in a variety of scientific research applications. It is commonly used in organic synthesis, as a reagent for organic transformations, and as a starting material for the preparation of various compounds. In addition, this compound has a number of biochemical and physiological effects, which make it an attractive target for further research.

Scientific Research Applications

2-(2-bromo-1,3-thiazol-5-yl)pyridine is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a reagent for organic transformations, as a starting material for the preparation of various compounds, and as a model compound for studying the structure and reactivity of other compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, antivirals, and anti-cancer agents. In addition, 2-(2-bromo-1,3-thiazol-5-yl)pyridine is used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

2-(2-bromo-1,3-thiazol-5-yl)pyridine acts as a nucleophile in organic reactions, which means that it can react with other molecules to form new compounds. The exact mechanism of action depends on the reaction conditions and the type of molecule that is being reacted with. In general, the nucleophilic attack of 2-(2-bromo-1,3-thiazol-5-yl)pyridine on the electrophile results in the formation of a new bond.
Biochemical and Physiological Effects
2-(2-bromo-1,3-thiazol-5-yl)pyridine has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, it has been shown to have a protective effect against oxidative stress. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

2-(2-bromo-1,3-thiazol-5-yl)pyridine is a versatile compound that is used in a variety of scientific research applications. It is generally easy to handle and store, and it is relatively inexpensive. However, it is important to note that it is a highly reactive compound and should be handled with care. In addition, it is important to note that the reaction conditions can have a significant effect on the outcome of the reaction, so it is important to be familiar with the reaction conditions before conducting experiments.

Future Directions

There are a number of potential future directions for research on 2-(2-bromo-1,3-thiazol-5-yl)pyridine. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of biologically active compounds. In addition, further research is needed to explore its potential as a reagent for organic transformations and as a starting material for the preparation of various compounds. Finally, further research is needed to explore its potential as a model compound for studying the structure and reactivity of other compounds.

Synthesis Methods

2-(2-bromo-1,3-thiazol-5-yl)pyridine can be synthesized via a two-step process. The first step involves the reaction of pyridine with 2-bromothiazole in the presence of a base such as sodium hydroxide. This reaction yields 2-(2-bromo-1,3-thiazol-5-yl)pyridine as the major product. The second step involves the reaction of the 2-(2-bromo-1,3-thiazol-5-yl)pyridine with an alkylating agent such as ethyl iodide to yield the desired product.

properties

IUPAC Name

2-bromo-5-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRAUEQSPKOJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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